1-(5-Methyl-2-nitrophenyl)ethanone
Overview
Description
1-(5-Methyl-2-nitrophenyl)ethanone is an organic compound with the molecular formula C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is characterized by a nitro group (-NO2) and a methyl group (-CH3) attached to a phenyl ring, along with an ethanone group (-COCH3). It is commonly used in chemical research and has various applications in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Methyl-2-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process. The product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-2-nitrophenyl)ethanone undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Reduction: 1-(5-Methyl-2-aminophenyl)ethanone.
Substitution: 1-(5-Methyl-2-nitrophenyl)-3-bromoethanone (when bromine is used as the electrophile).
Scientific Research Applications
1-(5-Methyl-2-nitrophenyl)ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methyl-2-nitrophenyl)ethanone depends on its chemical structure. The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone
- 1-(4-(3,4-Dimethylphenoxy)-3-nitrophenyl)ethanone
- 1-(4-(2-Methylallyloxy)phenyl)ethanone
Comparison: 1-(5-Methyl-2-nitrophenyl)ethanone is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-(5-methyl-2-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGOWDJTGISJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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